molecular formula C11H14FN B1344242 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 345264-92-8

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1344242
M. Wt: 179.23 g/mol
InChI Key: CYJFFYMQADHIRH-UHFFFAOYSA-N
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Description

The compound 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated tetrahydroquinoline derivatives and their properties. For instance, the optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) enantiomers was achieved using supercritical fluid extraction, indicating the potential for chiral separation of related compounds . Additionally, the resolution of racemic FTHQ by the N-phthaloyl derivative of the (R)-enantiomer suggests methods for enantiomeric enrichment .

Synthesis Analysis

The synthesis of related fluorinated tetrahydroquinoline derivatives often involves the formation of diastereoisomeric salts with chiral acids, followed by purification steps such as supercritical fluid extraction or recrystallization . These methods could potentially be adapted for the synthesis of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, although the specifics would depend on the substituents and the desired stereochemistry.

Molecular Structure Analysis

The influence of fluorine on the crystal packing of tetrahydroisoquinoline derivatives has been studied, revealing that weak interactions such as C–H...F play a significant role . These interactions could also be relevant to the molecular structure of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, affecting its solid-state conformation and properties.

Chemical Reactions Analysis

Fluorinated tetrahydroquinolines can undergo various chemical reactions. For example, the photochemistry of ciprofloxacin, a related compound, involves low-efficiency substitution of the 6-fluoro group and decarboxylation . These reactions highlight the reactivity of the fluorine atom in such compounds, which could be a consideration for the chemical behavior of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated tetrahydroquinolines can be quite diverse. For instance, 6-Methoxy-4-quinolone exhibits strong fluorescence and high stability in a wide pH range, which could be indicative of the photophysical properties of similar compounds . The intramolecular charge transfer and dual fluorescence observed in NTC6, a planarized aminobenzonitrile tetrahydroquinoline, suggest that electronic properties such as dipole moments and energy gaps are important factors for these molecules .

Scientific Research Applications

Resolution and Kinetics

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been the subject of various studies focusing on its resolution and reaction kinetics. In different solvents, FTHQ was resolved using tartaric acid derivatives, showcasing strong reaction kinetics and solvent dependence without solvation. This finding paved the way for proposing an economical resolution process incorporating a racemization step (Bálint et al., 2002). Additionally, the enantiomeric mixture of FTHQ was enriched through recrystallization, proving effective especially for mixtures with high starting enantiomeric purities (Bálint et al., 2000).

Supercritical Fluid Extraction

Supercritical fluid extraction using carbon dioxide was employed for separating FTHQ enantiomers. This method involved forming diastereoisomeric salts from the racemic base with tartaric acid, followed by purification through partial salt formation and supercritical fluid extraction of free enantiomers (Kmecz et al., 2001).

Catalytic and Synthetic Applications

Studies have illustrated the synthesis and catalytic applications of FTHQ derivatives. Notably, FTHQ was used in the synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines, crucial for pharmaceutical synthesis (Méndez & Kouznetsov, 2002). Additionally, the catalytic protocol involving chiral cationic ruthenium complexes efficiently hydrogenated a range of quinoline derivatives, including FTHQ, to produce tetrahydroquinolines, vital in pharmaceuticals (Wang et al., 2011).

properties

IUPAC Name

6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFFYMQADHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626417
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

345264-92-8
Record name 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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